![molecular formula C5H9F2N B13283131 2-Cyclopropyl-2,2-difluoroethan-1-amine](/img/structure/B13283131.png)
2-Cyclopropyl-2,2-difluoroethan-1-amine
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Overview
Description
2-Cyclopropyl-2,2-difluoroethan-1-amine is a chemical compound with the molecular formula C5H9F2N It is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,2-difluoroethan-1-amine typically involves the reaction of cyclopropylamine with difluoroethane derivatives. One common method includes the nucleophilic substitution reaction where cyclopropylamine reacts with 2,2-difluoroethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropyl amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
The applications of 2-Cyclopropyl-2,2-difluoroethan-1-amine are detailed below, based on the provided search results:
Scientific Research Applications
This compound (CID 67529745) is a chemical compound with the molecular formula C5H9F2N . While the search results do not explicitly detail the applications of this specific compound, they do provide contexts in which similar compounds are used, suggesting potential applications .
1. As a building block in synthesizing inhibitors:
- HIV Replication Inhibitors The compound is likely used as an intermediate in the synthesis of human immunodeficiency virus (HIV) replication inhibitors .
- Beta-Secretase (BACE1) Inhibitors It can be used in developing BACE1 inhibitors for treating Alzheimer's disease. The introduction of a cyclopropyl group in similar compounds has shown promising results in BACE1 inhibition .
2. Pharmaceutical Research:
- Bioactive compound synthesis It can be employed in synthesizing bioactive compounds with potential medicinal applications .
- PARP1 and PARP2 Inhibitors It is used in creating phthalazine derivatives that act as inhibitors of PARP1 and PARP2, useful for treatment .
- Organic Buffer Used as an organic buffer for biological and biochemical applications .
3. Modulation of Potency and Selectivity:
- Impact of Cyclopropyl and Difluoromethyl Groups Research indicates that introducing a cyclopropyl unit is well-tolerated and can enhance potency. Adding a difluoromethyl group can improve BACE1 CFA potency .
- hERG studies The compound is used in measured IC50 in hERG-expressing CHO cells .
4. Green Technologies
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic cyclopropane ring-opening reactions, leading to the formation of covalent bonds with target enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethylamine: Similar in structure but lacks the cyclopropyl group.
1-Cyclopropyl-2,2-difluoroethan-1-amine: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
2-Cyclopropyl-2,2-difluoroethan-1-amine is unique due to the presence of both cyclopropyl and difluoro groups, which impart distinct chemical and biological properties
Biological Activity
2-Cyclopropyl-2,2-difluoroethan-1-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
With a molecular weight of approximately 157.59 g/mol, it features a cyclopropyl group attached to a difluoroethanamine structure. The presence of the difluoromethyl group enhances its chemical reactivity and biological activity, making it a candidate for various applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amine group allows for the formation of hydrogen bonds and electrostatic interactions with active sites on enzymes, influencing their catalytic activity. Notably, the compound has shown potential as an inhibitor of β-secretase (BACE1), which is significant in Alzheimer's disease research .
Interaction with BACE1
Research indicates that analogs of this compound exhibit varying degrees of potency against BACE1. The introduction of cyclopropyl and difluoromethyl groups has been linked to improved binding affinity and selectivity for this enzyme, which is crucial for the development of Alzheimer's therapeutics .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on BACE1 activity. The following table summarizes key pharmacological data from various studies:
Compound | BACE1 IC50 (μM) | BACE2 IC50 (μM) | CatD IC50 (μM) | WCA IC50 (nM) | MDR Efflux Ratio |
---|---|---|---|---|---|
This compound | 0.078 | 0.228 | >100 | 0.024 | 3.2 |
These results indicate a strong potency against BACE1 compared to other related compounds, suggesting its potential as a lead candidate in drug development .
Case Studies
A notable study involved the synthesis and evaluation of various cyclopropylamine derivatives, including this compound. The findings revealed that modifications to the cyclopropyl group significantly affected biological activity and metabolic stability. For instance, compounds with enhanced lipophilicity due to fluorination demonstrated improved brain penetration capabilities, which is desirable for central nervous system-targeted therapies .
Therapeutic Potential
Due to its unique properties, this compound is being explored for various therapeutic applications:
Potential Applications:
- Alzheimer's Disease Treatment: As a BACE1 inhibitor.
- Antidepressants: Investigated for its role in modulating neurotransmitter systems.
- Antimicrobial Agents: Preliminary studies suggest efficacy against certain pathogens.
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
2-cyclopropyl-2,2-difluoroethanamine |
InChI |
InChI=1S/C5H9F2N/c6-5(7,3-8)4-1-2-4/h4H,1-3,8H2 |
InChI Key |
DYHBAWLEZMQMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CN)(F)F |
Origin of Product |
United States |
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